5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione
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Overview
Description
5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene ring substituted with hydroxy and amino groups, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with 2-aminoethanol. This reaction is often catalyzed by acids or bases under reflux conditions in solvents like ethanol or methanol . The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as L-proline have been employed to improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The naphthoquinone core can be reduced to naphthohydroquinone.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: Formation of 1,4-naphthoquinone derivatives.
Reduction: Formation of naphthohydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities . Additionally, the hydroxy and amino groups facilitate binding to specific molecular targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Noted for its anticancer and anti-inflammatory effects.
Uniqueness
5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione is unique due to the presence of both hydroxy and amino groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H11NO4 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-hydroxy-2-(2-hydroxyethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO4/c14-5-4-13-8-6-10(16)11-7(12(8)17)2-1-3-9(11)15/h1-3,6,13-15H,4-5H2 |
InChI Key |
DFZSPFLFTJGIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)NCCO |
Origin of Product |
United States |
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